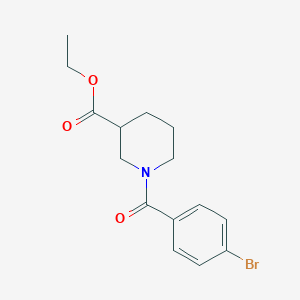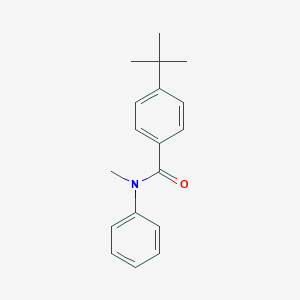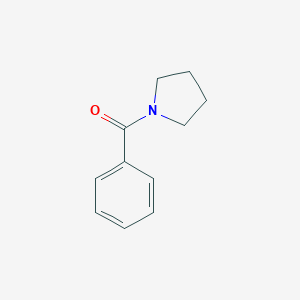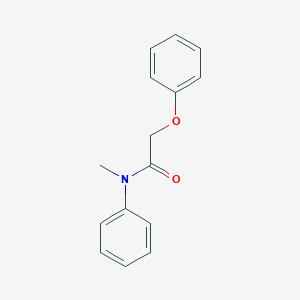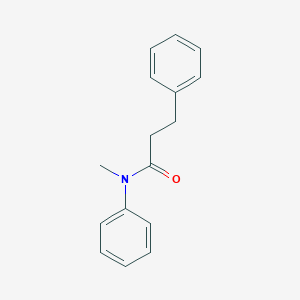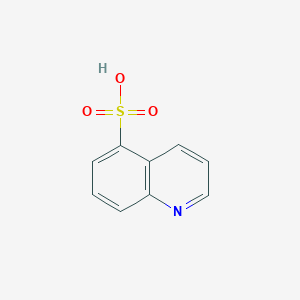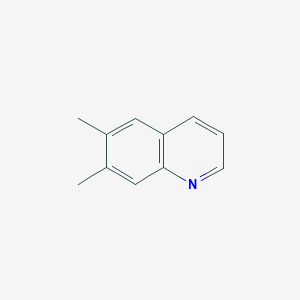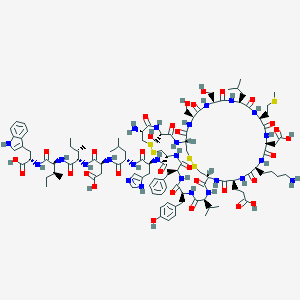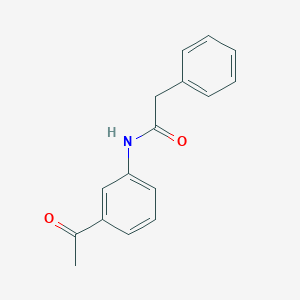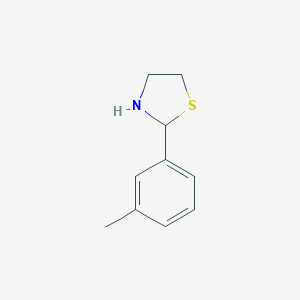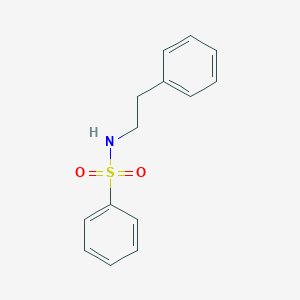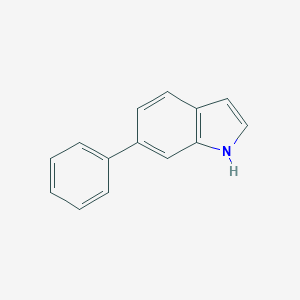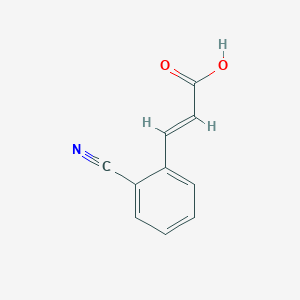
2-氰基肉桂酸
描述
2-Cyanocinnamic acid is a compound with the molecular formula C10H7NO2 . It is a derivative of cinnamic acid, which is a natural product found in high levels of plant-based foods .
Synthesis Analysis
Novel silyl cyanocinnamic acid derivatives have been synthesized and evaluated as potential anticancer agents . Structures of synthesized α-Cyanocinnamic acid derivatives have also been reported .
Molecular Structure Analysis
The molecular structure of 2-Cyanocinnamic acid consists of a cinnamoyl nucleus . The molecular formula is C10H7NO2, with an average mass of 173.168 Da and a monoisotopic mass of 173.047684 Da .
Physical And Chemical Properties Analysis
2-Cyanocinnamic acid has a density of 1.3±0.1 g/cm3, a boiling point of 383.9±25.0 °C at 760 mmHg, and a flash point of 186.0±23.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .
科学研究应用
Cancer Research
- Field : Biomedical Science
- Application : 2-Cyanocinnamic acid has been used to sensitize L929 cells to killing by hyperthermia .
- Method : Exposure of L929 cells to hyperthermia in the presence of 2-cyanocinnamic acid, an inhibitor of mitochondrial pyruvate transport, markedly enhanced killing at temperatures as low as 41°C . The inhibitor also reduced the oxidation of both glucose and exogenous pyruvate while increasing lactate production from glucose but not from pyruvate .
- Results : The results are consistent with previous observations that glucose and pyruvate enhance survival after hyperthermia and point to a role for pyruvate in protecting against hyperthermic cytotoxicity .
Mass Spectrometry
- Field : Analytical Chemistry
- Application : 2-Cyanocinnamic acid has been used in the development of matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids .
- Method : Rationally designed matrices as 4-chloro-α-cyanocinnamic acid (ClCCA) were introduced and reported to provide enhanced analytical performances .
- Results : Several efforts have been made to address the challenge of low-mass-region interference-free for metabolomics analysis and specifically for lipidomics .
Anticancer Agents
- Field : Pharmaceutical Science
- Application : Novel silyl cyanocinnamic acid derivatives have been synthesized and evaluated as potential anticancer agents .
- Method : In vitro studies reveal that lead derivatives 2a and 2b have enhanced cancer cell .
- Results : The results of the study are not available in the search results .
Solar Cells
- Field : Energy Science
- Application : 2-Cyanocinnamic acid has been used in the development of dye-sensitized solar cells (DSSCs) .
- Method : DSSCs were built to probe the effect of the number of cyanocinnamic acid anchoring groups on the ring periphery of phenothiazine dyes . Two kinds of dyes, one having substitution on the N-terminal and the other at the C-3 aromatic ring have been synthesized for this purpose .
- Results : Cell performance was found to be better for functionalized phenothiazine dyes compared to N-functionalized ones, and having the second cyanocinnamic group increased the efficiency to 5.8% .
Topochemical Reactions
- Field : Physical Chemistry
- Application : 2-Cyanocinnamic acid has been used in the study of topochemical [2 + 2] photoreactivity .
- Method : The study involved heating 3-cyanocinnamic acid 1 and 4-cyanocinnamic acid 2 to 130 °C .
- Results : The unreactive 1 becomes reactive when heated to 130 °C .
Hyperthermic Cytotoxicity
- Field : Biomedical Science
- Application : 2-Cyanocinnamic acid has been used in combination with oxidizing dyes to potentiate hyperthermic cytotoxicity .
- Method : Two widely used oxidizing dyes, 2,3,5-triphenyltetrazolium chloride and methylene blue, can greatly potentiate hyperthermic cytotoxicity when administered simultaneously with 2-cyanocinnamic acid .
- Results : The same compounds are virtually nontoxic to L929 cells if administered alone at 42°C or in combination with 2-cyanocinnamic acid at 37°C .
MALDI Matrices
- Field : Analytical Chemistry
- Application : 2-Cyanocinnamic acid has been used in the development of matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of low molecular weight compounds .
- Method : Rationally designed matrices were introduced and reported to provide enhanced analytical performances . New MALDI matrices with a range of modifications on the CHCA core, involving different functionalities and substituents were developed .
- Results : Definite evidences are now provided that MALDI MS represents a powerful and invaluable analytical tool also for small molecules, including their quantification .
Dye-Sensitized Solar Cells
- Field : Energy Science
- Application : 2-Cyanocinnamic acid has been used in the development of dye-sensitized solar cells (DSSCs) .
- Method : DSSCs were built to probe the effect of the number of cyanocinnamic acid anchoring groups on the ring periphery of phenothiazine dyes . Two kinds of dyes, one having substitution on the N-terminal and the other at the C-3 aromatic ring have been synthesized for this purpose .
- Results : Cell performance was found to be better for functionalized phenothiazine dyes compared to N-functionalized ones, and having the second cyanocinnamic group increased the efficiency to 5.8% .
Hyperthermic Cytotoxicity
- Field : Biomedical Science
- Application : 2-Cyanocinnamic acid has been used in combination with oxidizing dyes to potentiate hyperthermic cytotoxicity .
- Method : Two widely used oxidizing dyes, 2,3,5-triphenyltetrazolium chloride and methylene blue, can greatly potentiate hyperthermic cytotoxicity when administered simultaneously with 2-cyanocinnamic acid .
- Results : The same compounds are virtually nontoxic to L929 cells if administered alone at 42°C or in combination with 2-cyanocinnamic acid at 37°C .
安全和危害
属性
IUPAC Name |
(E)-3-(2-cyanophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVOPXGNHGTKOD-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanocinnamic acid | |
CAS RN |
61147-65-7 | |
| Record name | NSC100172 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



